6-chloro-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The single crystal of synthesized (2E)-3- (2, 6-dichlorophenyl)-1- (4-methoxyphenyl) prop-2-en-1-one is characterized by FT-IR, UV–visible, 1 H NMR, HRMS techniques . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .Molecular Structure Analysis
The molecular structure was elucidated by using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group where the unit cell parameters are a=6.4704 (4) Å, b=12.9304 (8) Å, c=16.7181 (11) Å, α=90°, β=90°, γ=90° and Z=4 .Chemical Reactions Analysis
The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement . TD-DFT approach is used to compute the UV–visible spectrum .Physical and Chemical Properties Analysis
The properties of the compound were theoretically and experimentally studied and results show good agreement . The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methods for synthesizing various chromen-2-one derivatives, demonstrating their potential in creating complex molecular structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones reacted with 3-aroyl-6-bromochromen-2-ones to yield specific chroman-2-one derivatives as a single stereoisomer, showcasing the chemical versatility of these compounds in synthetic organic chemistry (Shchepin et al., 2006). Similarly, the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been reported, highlighting the efficiency of modern synthesis techniques in enhancing the chemical repertoire of chromen-2-ones (El Azab et al., 2014).
Biological Activities
Chromen-2-one derivatives have been evaluated for their biological activities, with several studies demonstrating their antimicrobial potential. For instance, novel metal complexes of 4-hydroxy benzopyran-2-ones showed enhanced antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Vyas, 2009). Another study on Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents found specific compounds exhibiting significant activity, further supporting the therapeutic potential of chromen-2-one derivatives (Bairagi et al., 2009).
Material Science and Other Applications
In material science, the synthesis of chromen-2-one derivatives and their complexes has been explored for various applications, including the development of novel catalysts and fluorescent dyes. The creation of polystyrene-supported catalysts for the synthesis of Warfarin analogues demonstrates the utility of these compounds in facilitating environmentally friendly chemical reactions (Alonzi et al., 2014). Moreover, serendipitous synthesis of new fluorescent dyes based on chromen-2-one structures has been reported, indicating the potential for these compounds in creating materials with unique optical properties (Teimouri, 2011).
Mechanism of Action
Properties
IUPAC Name |
6-chloro-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCMNBVWJPWDLG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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